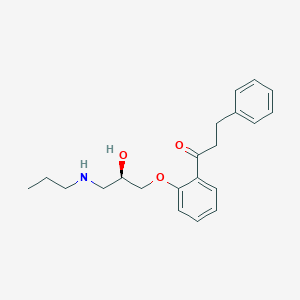

(R)-Propafenone

描述

®-Propafenone is a chiral antiarrhythmic agent used primarily to treat cardiac arrhythmias. It belongs to the class of Class 1C antiarrhythmic drugs, which work by blocking sodium channels in the heart, thereby stabilizing the cardiac cell membrane and preventing abnormal electrical activity. This compound is known for its efficacy in treating conditions such as atrial fibrillation, ventricular tachycardia, and other supraventricular arrhythmias.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-Propafenone typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the key intermediate, 2-hydroxy-3-(propylamino)-1-(2-propylphenyl)propan-1-one.

Chiral Resolution: The racemic mixture is then subjected to chiral resolution to obtain the ®-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Final Purification: The ®-enantiomer is purified through recrystallization or other suitable purification techniques to achieve the desired optical purity.

Industrial Production Methods: In industrial settings, the production of ®-Propafenone involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Bulk Synthesis: Large quantities of the racemic mixture are synthesized using automated reactors.

Chiral Resolution: Advanced chiral resolution techniques, such as simulated moving bed chromatography, are employed to separate the ®-enantiomer efficiently.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.

化学反应分析

Synthetic Pathways

(R)-Propafenone is synthesized through stereoselective methods to achieve the desired (R)-configuration. One approach involves:

- Friedel-Crafts acylation : 3-Phenylpropionyl chloride reacts with phenol derivatives to form 1-(2-hydroxyphenyl)-3-phenyl-1-propanone .

- Epoxide ring-opening : Epichlorohydrin reacts with intermediates under basic conditions, followed by resolution techniques to isolate the (R)-enantiomer .

Key Reaction Steps:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | 3-Phenylpropionyl chloride, AlCl₃ | 1-(2-Hydroxyphenyl)-3-phenylpropanone |

| 2 | Epoxide formation | Epichlorohydrin, NaOH | Chiral epoxide intermediate |

| 3 | Stereoselective resolution | Chiral column chromatography | This compound |

Metabolic Reactions

This compound undergoes extensive hepatic metabolism via cytochrome P450 enzymes, producing active and inactive metabolites .

Major Metabolic Pathways:

| Enzyme | Reaction Type | Metabolite | Activity Relative to Parent Drug |

|---|---|---|---|

| CYP2D6 | Hydroxylation | 5-Hydroxypropafenone | ~25% antiarrhythmic activity |

| CYP3A4/CYP1A2 | N-Dealkylation | N-Depropylpropafenone | Weak sodium channel blockade |

Key Findings :

- CYP2D6 Polymorphism : Poor metabolizers (PMs) show 2.4-fold higher AUC and 4.7-fold longer half-life for this compound compared to extensive metabolizers (EMs) .

- Enantiomer Interaction : this compound inhibits the hepatic clearance of (S)-Propafenone, increasing its plasma concentration by 55% .

Drug-Drug Interactions Affecting Metabolism

This compound’s metabolism is modulated by enzyme inhibitors/inducers, altering its pharmacokinetics .

| Interacting Drug | Enzyme Affected | Effect on this compound | Clinical Impact |

|---|---|---|---|

| Quinidine | CYP2D6 inhibitor | ↑ AUC by 60% | Risk of toxicity (e.g., arrhythmias) |

| Rifampin | CYP3A4 inducer | ↓ Plasma levels by 67% | Reduced therapeutic efficacy |

| Fluoxetine | CYP2D6 inhibitor | ↑ Systemic exposure | Prolonged QRS interval |

Stereochemical Influence on Reactivity

The (R)-enantiomer exhibits unique interactions due to its spatial configuration:

- Beta-Adrenergic Blockade : Unlike (S)-Propafenone, this compound lacks significant β-blocking activity but retains sodium channel blockade .

- Ryanodine Receptor (RyR2) Inhibition : this compound inhibits RyR2-mediated calcium release, a property absent in the (S)-enantiomer .

Degradation Pathways

This compound is stable under standard conditions but degrades under extreme pH or UV exposure:

- Photodegradation : Forms 3-phenylpropiophenone and hydroxylated derivatives .

- Hydrolytic Degradation : Cleavage of the ether linkage under acidic/basic conditions yields 2-hydroxypropiophenone derivatives .

Analytical Characterization

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Molecular Weight | 341.444 g/mol | Mass Spectrometry | |

| LogP | 3.3 | XLogP3-AA | |

| Melting Point | 72–74°C | Differential Scanning Calorimetry | |

| Chiral Purity | >99% (R)-enantiomer | Chiral HPLC |

科学研究应用

Cardiovascular Applications

1.1 Mechanism of Action in Atrial Fibrillation

(R)-Propafenone is primarily utilized for the treatment of atrial fibrillation (AF) and other supraventricular arrhythmias. It functions as a sodium channel blocker and has been shown to inhibit ryanodine receptor 2 (RyR2), which plays a critical role in calcium signaling within cardiac cells. This inhibition may help prevent the induction of AF, as demonstrated in a clinical trial where this compound was compared to its (S) counterpart and placebo .

- Study Findings : In this trial involving 193 participants, this compound showed a significant effect on the induction of AF compared to placebo, indicating its efficacy in preventing arrhythmias .

1.2 Enantiomer Interaction and Clinical Implications

Research has indicated that this compound can influence the pharmacokinetics of (S)-propafenone when administered together. A study revealed that the presence of this compound reduced the clearance of (S)-propafenone by approximately 55%, enhancing its beta-blocking effects . This interaction suggests that careful consideration should be given when prescribing racemic propafenone to optimize therapeutic outcomes.

Oncological Applications

2.1 Potential Anticancer Properties

Recent studies have explored the potential of this compound as an anticancer agent, particularly against esophageal squamous cell carcinoma (ESCC). In vitro and in vivo experiments demonstrated that this compound significantly inhibited the proliferation of ESCC cells and induced apoptosis through mitochondrial pathways .

- In Vivo Study Results : In a mouse model, treatment with this compound resulted in a marked reduction in tumor growth, with a 69.2% decrease in tumor burden at a dose much lower than that typically used for arrhythmia treatment .

2.2 Mechanistic Insights into Anticancer Activity

The anticancer mechanism of this compound appears to involve the activation of apoptotic pathways, specifically through the modulation of key proteins such as Bcl-2 and Bcl-xL. This suggests that repurposing this antiarrhythmic medication could provide a novel therapeutic strategy for cancer treatment, particularly in cases resistant to conventional therapies .

Pharmacological Profiles and Safety

This compound is noted for its favorable safety profile when used at therapeutic doses for arrhythmias. Its dual action as both an antiarrhythmic and potential anticancer agent presents unique opportunities for clinical application but also necessitates further research to fully understand its pharmacodynamics and long-term effects.

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cardiovascular | Sodium channel blockade, RyR2 inhibition | Reduces AF induction; modifies pharmacokinetics of (S)-propafenone |

| Oncology | Induction of apoptosis via mitochondrial pathways | Significant tumor growth inhibition in ESCC models |

作用机制

®-Propafenone exerts its effects by blocking sodium channels in the cardiac cells. This action stabilizes the cell membrane and prevents abnormal electrical activity, thereby reducing the occurrence of arrhythmias. The compound also exhibits beta-blocking activity, which contributes to its antiarrhythmic properties. The molecular targets include voltage-gated sodium channels and beta-adrenergic receptors, which are involved in the regulation of cardiac rhythm and contractility.

相似化合物的比较

Flecainide: Another Class 1C antiarrhythmic agent with similar sodium channel-blocking properties.

Encainide: A structurally related compound with comparable antiarrhythmic effects.

Moricizine: A Class 1C antiarrhythmic drug with a different chemical structure but similar therapeutic use.

Uniqueness of ®-Propafenone: ®-Propafenone is unique due to its dual mechanism of action, combining sodium channel blockade with beta-blocking activity. This dual action enhances its efficacy in treating a wide range of arrhythmias and provides a broader therapeutic profile compared to other Class 1C antiarrhythmic agents.

生物活性

(R)-Propafenone is an enantiomer of the antiarrhythmic drug propafenone, classified as a Class IC antiarrhythmic agent. It exhibits unique biological activities that differentiate it from its counterpart, (S)-propafenone, particularly in terms of its effects on cardiac function and potential anticancer properties. This article explores the biological activity of this compound through detailed research findings, including data tables and case studies.

This compound primarily acts as a sodium channel blocker, which reduces the influx of sodium ions into cardiac cells, leading to a decrease in excitability and conduction velocity in the myocardium. It also has beta-blocking properties, although these effects are less pronounced compared to (S)-propafenone. Notably, this compound has been shown to inhibit ryanodine receptors (RyR2), which play a critical role in calcium signaling within cardiac cells, potentially preventing the induction of atrial fibrillation (AF) .

Pharmacokinetics

- Absorption : Nearly completely absorbed with systemic bioavailability ranging from 5% to 50%, influenced by food intake.

- Volume of Distribution : Approximately 252 L.

- Protein Binding : High protein binding at about 97%.

- Metabolism : Primarily metabolized in the liver, with significant first-pass metabolism leading to various active metabolites.

Antiarrhythmic Properties

This compound has demonstrated significant efficacy in managing ventricular and supraventricular arrhythmias. A study involving 81 patients showed that long-term use resulted in a 38% success rate for controlling recurrent atrial fibrillation . The drug's antiarrhythmic efficacy is attributed to its ability to prolong the effective refractory period and reduce automaticity in cardiac tissues.

| Study | Population | Dose | Outcome |

|---|---|---|---|

| Long-term efficacy study | 81 patients | Mean dose 701 mg | 38% maintained control over AF |

| Enantiomer comparison | 193 patients | IV dose of (R) or (S) propafenone | No significant difference in AF inducibility |

Anticancer Activity

Recent studies have identified this compound as having potential anticancer properties. Research on esophageal squamous cell carcinoma (ESCC) indicated that propafenone could induce apoptosis and inhibit cancer cell proliferation without cytotoxic effects on normal cells. In vivo studies demonstrated a significant reduction in tumor growth in nude mice treated with propafenone .

| Treatment Group | Tumor Burden Reduction | Ki-67 Proliferation Index |

|---|---|---|

| Control | - | 56.3% |

| 10 mg/kg | 69.2% | 20.7% |

| 20 mg/kg | - | 11.3% |

Case Studies

- Atrial Fibrillation Management : A retrospective analysis showed that patients treated with propafenone for recurrent AF had varying responses, with some achieving long-term control while others experienced inefficacy or adverse effects .

- Cancer Treatment Potential : In a preclinical model, propafenone was administered to mice with established ESCC xenografts, resulting in significant tumor suppression and reduced proliferation markers .

常见问题

Basic Research Questions

Q. How do the pharmacokinetic (PK) profiles of (R)-Propafenone and its S-enantiomer differ when administered as pure enantiomers versus racemic mixtures?

- Methodological Answer : To assess enantiomer-specific PK, administer (R)- and S-Propafenone as pure enantiomers and racemic mixtures in crossover studies. Measure clearance (CL) using non-compartmental analysis and compare metabolic pathways (e.g., CYP2D6-mediated 5-hydroxylation). Note that S-Propafenone exhibits lower CL than R-Propafenone in racemic administrations due to competitive metabolic inhibition, whereas pure S-enantiomer administration results in higher CL than R-enantiomer . Use high-performance liquid chromatography (HPLC) with chiral columns to quantify enantiomer concentrations in plasma.

Q. What analytical techniques are recommended for quantifying this compound and its metabolites in biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and HPLC with diode-array detection (HPLC-DAD) are validated for detecting this compound and metabolites like 5-hydroxypropafenone. For forensic or overdose cases, prioritize GC-MS for high sensitivity in postmortem blood analysis. Include internal standards (e.g., deuterated analogs) to correct for matrix effects . Report limits of detection (LOD) and quantification (LOQ) in method validation sections.

Q. What are the key pharmacodynamic (PD) differences between this compound and S-Propafenone relevant to antiarrhythmic efficacy?

- Methodological Answer : Both enantiomers inhibit cardiac sodium channels equivalently, but S-Propafenone has stronger β-adrenergic receptor antagonism. Design electrophysiological assays (e.g., patch-clamp studies) to compare sodium channel blockade and β-receptor affinity. Use isolated cardiomyocytes or transfected cell lines expressing human β-receptors to isolate enantiomer-specific effects .

Q. How does CYP2D6 polymorphism influence this compound pharmacokinetics, and how should this be incorporated into clinical study designs?

- Methodological Answer : Genotype participants for CYP2D6 phenotypes (poor, intermediate, extensive metabolizers) and stratify PK analysis accordingly. Poor metabolizers exhibit reduced 5-hydroxylation, leading to higher this compound exposure. Adjust dosing regimens in pharmacogenetic sub-studies and use population PK modeling to account for metabolic variability .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vivo studies to assess the stereoselective metabolism of this compound?

- Methodological Answer : Standardize species selection (e.g., dogs vs. rodents) based on CYP2D6 homology. Control diet, housing, and co-administered drugs to minimize metabolic interference. Use radiolabeled this compound to track metabolite distribution via autoradiography. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. How should researchers address contradictions in enantiomer clearance data observed between racemic and pure enantiomer administrations?

- Methodological Answer : Conduct in vitro microsomal assays to evaluate competitive inhibition between enantiomers for CYP2D6. Compare intrinsic clearance (CLint) values under racemic vs. pure conditions. In clinical studies, use sequential dosing (pure enantiomer → racemic) to assess time-dependent interactions. Apply nonlinear mixed-effects modeling (NONMEM) to quantify inhibitory constants (Ki) .

Q. What strategies mitigate interspecies variability when extrapolating this compound PK data from animal models to humans?

- Methodological Answer : Perform allometric scaling using body weight-based equations (Y = aB<sup>x</sup>) across ≥8 species under identical experimental conditions. Validate predictions with human data using absolute average fold error (AAFE) thresholds. For drugs with extensive metabolism (e.g., this compound), incorporate enzyme abundance data (e.g., CYP2D6 expression levels) into scaling models .

Q. What forensic toxicology approaches are validated for detecting this compound in postmortem cases, and how are interferences managed?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to distinguish this compound from decomposition artifacts. Validate methods per SWGTOX guidelines, including matrix-matched calibration and stability tests. Quantify norpropafenone (a major metabolite) to confirm chronic exposure. Cross-validate results with immunohistochemical analysis of cardiac tissue .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

- Methodological Answer : Apply Emax models to estimate EC50 values for arrhythmia suppression. Use repeated-measures ANOVA to compare dose groups, adjusting for baseline QT intervals. For safety data, employ time-to-event analysis (Cox regression) for adverse effects like proarrhythmia. Pre-specify statistical plans in protocols to avoid post hoc bias .

Q. How can systematic review methodologies synthesize evidence on this compound’s off-label therapeutic potentials (e.g., neuropathic pain)?

- Methodological Answer : Follow PRISMA guidelines to identify preclinical/clinical studies via databases (PubMed, EMBASE). Assess bias risk using SYRCLE or Cochrane tools. For low-quality evidence, conduct Delphi consensus panels with ≥12 experts to prioritize research gaps. Use GRADE criteria to rate evidence strength and formulate recommendations .

属性

IUPAC Name |

1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWHAUXFOSRPERK-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107381-31-7 | |

| Record name | Propafenone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPAFENONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44T90MGR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。